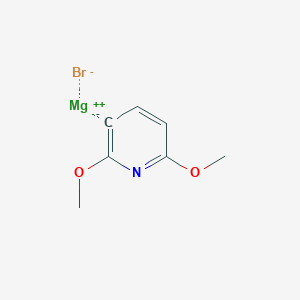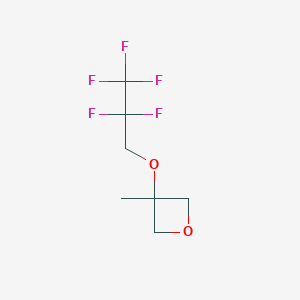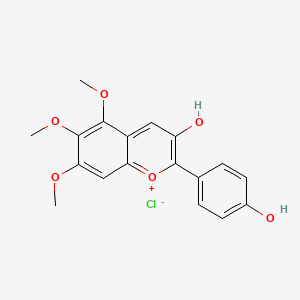![molecular formula C13H16Cl3N3O3 B13411636 2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)
2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide involves several steps. One common synthetic route includes the reaction of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea with formic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide involves its interaction with specific molecular targets. In the context of its parent compound, Prochloraz, it inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death. The compound may also interact with other cellular pathways, contributing to its overall antifungal activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide include:
N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea: Another metabolite of Prochloraz with similar structural features.
N-[2-(2,4,6-Trichlorophenoxy)ethyl]propylamine: A related compound with a different functional group but similar phenoxyethyl moiety.
Prochloraz: The parent compound from which these metabolites are derived.
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of formyl and hydrazinecarboxamide groups in this compound contributes to its distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C13H16Cl3N3O3 |
|---|---|
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
N-[[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]amino]formamide |
InChI |
InChI=1S/C13H16Cl3N3O3/c1-2-3-19(13(21)18-17-8-20)4-5-22-12-10(15)6-9(14)7-11(12)16/h6-8H,2-5H2,1H3,(H,17,20)(H,18,21) |
InChI-Schlüssel |
WECACLZDHAPWFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)
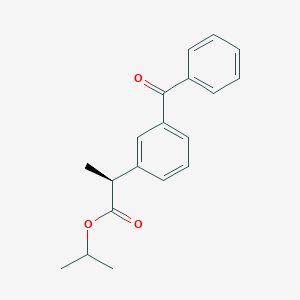



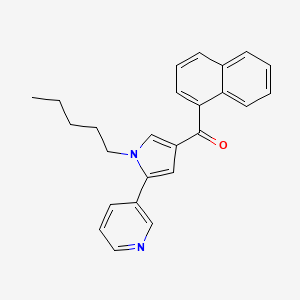
![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)
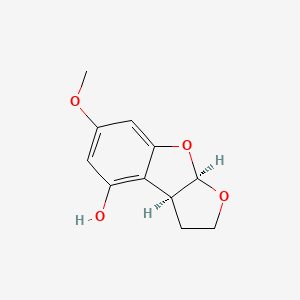
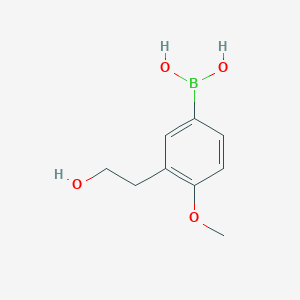
![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)
